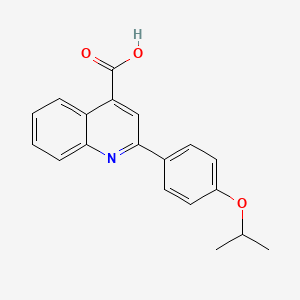

2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid

Descripción general

Descripción

2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C19H17NO3 and a molecular weight of 307.34 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound, and features an isopropoxyphenyl group at the 4-position of the quinoline ring. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Métodos De Preparación

The synthesis of 2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the condensation of 2-aminoaryl ketones with arylacetylenes, followed by cyclization to form the quinoline ring . Another method includes the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions . Additionally, microwave-assisted processes have been introduced for the preparation of quinoline-4-carboxylic acids, which involve a condensation reaction between isatins and sodium pyruvate .

Análisis De Reacciones Químicas

2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular iodine, silica gel, and sodium pyruvate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with molecular iodine in ethanol can yield quinoline derivatives with different substituents .

Aplicaciones Científicas De Investigación

2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid has several scientific research applications. It is used in the synthesis of heterocyclic compounds and their biological activity studies . In medicinal chemistry, quinoline derivatives have shown potential as antimalarial agents, with some compounds exhibiting good activity against chloroquine-sensitive Plasmodium falciparum strains . Additionally, this compound is used in proteomics research and other biochemical studies .

Mecanismo De Acción

The mechanism of action of 2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, quinoline derivatives are known to interfere with the heme detoxification pathway in Plasmodium parasites, leading to their antimalarial effects . In other contexts, the compound may interact with different enzymes or receptors, modulating their activity and resulting in various biological effects.

Comparación Con Compuestos Similares

2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid can be compared with other similar compounds, such as 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid . Both compounds share a similar quinoline core structure but differ in the position of the isopropoxyphenyl group. This difference can lead to variations in their chemical reactivity and biological activity. Other related compounds include various quinoline derivatives that have been studied for their medicinal and industrial applications .

Actividad Biológica

2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its anticancer, antibacterial, and other pharmacological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with an isopropoxyphenyl group and a carboxylic acid moiety. Its molecular formula is , with a molecular weight of 335.40 g/mol. The presence of the quinoline ring is crucial as it is associated with various bioactivities, including anticancer and antimicrobial effects.

Anticancer Activity

Research has demonstrated that derivatives of quinoline, including this compound, exhibit selective cytotoxicity against cancer cells while sparing normal cells.

Case Studies

-

Cytotoxicity Assay : A study assessed the cytotoxic potential of various quinoline derivatives against different cancer cell lines such as MCF-7 (breast cancer), K-562 (leukemia), and HeLa (cervical cancer). The compounds were tested at a concentration of 100 μM for 24 hours, revealing significant growth inhibition in cancer cells compared to healthy baby hamster kidney cells (BHK-21) .

The data indicates that certain derivatives possess potent anticancer properties, warranting further exploration for therapeutic applications.

Compound Code MCF-7 GI50 (μM) K-562 GI50 (μM) HeLa GI50 (μM) 4i >100 17.1 ± 2.66 1.43 ± 0.26 4l 7.25 ± 0.86 10.9 ± 1.04 7.19 ± 0.78 4p 0.49 ± 0.02 13.6 ± 1.78 >100 Carboplatin 3.91 ± 0.32 4.11 ± 0.78 5.13 ± 0.45 - Mechanism of Action : Quinoline derivatives are known to interfere with the heme detoxification pathway in Plasmodium parasites, suggesting potential antimalarial effects as well . Additionally, some studies have indicated that these compounds may act as histone deacetylase (HDAC) inhibitors, which are critical targets in cancer therapy .

Antibacterial Activity

Quinoline derivatives, including the target compound, have shown promising antibacterial activity against various bacterial strains.

Research Findings

A study synthesized several derivatives of quinoline-4-carboxylic acid and evaluated their antibacterial properties against Gram-positive and Gram-negative bacteria . The results highlighted that compounds with specific substitutions exhibited significant activity against Staphylococcus aureus and Bacillus subtilis, while showing moderate effects against Escherichia coli.

Other Biological Activities

The biological profile of quinoline derivatives extends beyond anticancer and antibacterial activities:

- Antiviral Effects : Some studies indicate potential antiviral properties against viruses like HIV and influenza.

- Anti-inflammatory Properties : Quinoline derivatives have been investigated for their ability to modulate inflammatory responses.

- Antimalarial Activity : The interference with Plasmodium heme detoxification pathways suggests significant antimalarial potential .

Propiedades

IUPAC Name |

2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-12(2)23-14-9-7-13(8-10-14)18-11-16(19(21)22)15-5-3-4-6-17(15)20-18/h3-12H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWZQSBTGVJYHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20976793 | |

| Record name | 2-{4-[(Propan-2-yl)oxy]phenyl}quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6131-14-2 | |

| Record name | 2-{4-[(Propan-2-yl)oxy]phenyl}quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.